molecular formula C17H18N2O4S B4845826 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide

2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B4845826
M. Wt: 346.4 g/mol
InChI Key: VNAMZWQUFCLSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and contains a nitro group, which makes it highly reactive and useful for a variety of applications.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide is complex and not fully understood. However, it is believed that the compound reacts with thiols in biological systems, leading to the formation of a highly fluorescent product. This fluorescence can be detected using a variety of techniques, including fluorescence microscopy and spectrophotometry.
Biochemical and Physiological Effects:
2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a number of biochemical and physiological effects in biological systems. For example, the compound has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. Additionally, 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, making it a potentially useful therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide is its high sensitivity to changes in thiol concentration, making it a useful tool for monitoring cellular redox status. Additionally, the compound is relatively easy to synthesize and can be used in a variety of experimental systems. However, 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment to detect its fluorescence.

Future Directions

There are a number of potential future directions for research on 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and reduced toxicity. Additionally, researchers are interested in exploring the potential therapeutic applications of 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide, particularly in the treatment of inflammatory diseases and cancer. Finally, there is ongoing research into the mechanism of action of 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide, which could lead to a better understanding of its effects in biological systems.

Scientific Research Applications

2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide has been used extensively in scientific research due to its unique properties and potential applications. One of the most common uses of 2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide is as a fluorescent probe for the detection of thiols in biological systems. This compound is highly sensitive to changes in thiol concentration, making it useful for monitoring changes in cellular redox status.

properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-7-8-13(19(21)22)11-15(12)18-17(20)14-5-3-4-6-16(14)24-10-9-23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAMZWQUFCLSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2SCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methoxyethyl)sulfanyl]-N-(2-methyl-5-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.